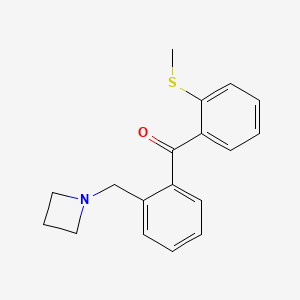

2-Azetidinomethyl-2'-thiomethylbenzophenone

Description

2-Azetidinomethyl-2'-thiomethylbenzophenone is a benzophenone derivative featuring an azetidine (4-membered nitrogen-containing ring) substituent at the methyl position of one benzene ring and a thiomethyl (-SMe) group at the 2' position of the adjacent ring.

Properties

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-(2-methylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS/c1-21-17-10-5-4-9-16(17)18(20)15-8-3-2-7-14(15)13-19-11-6-12-19/h2-5,7-10H,6,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBXAXTUDMEHIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643698 | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-62-6 | |

| Record name | Methanone, [2-(1-azetidinylmethyl)phenyl][2-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinomethyl-2’-thiomethylbenzophenone typically involves the following steps:

Formation of the Azetidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Thiomethyl Group: This step involves the substitution of a hydrogen atom with a thiomethyl group, often using reagents like methylthiol or related compounds.

Attachment of the Benzophenone Moiety: This final step involves the coupling of the azetidine-thiomethyl intermediate with benzophenone, usually through a condensation reaction.

Industrial Production Methods

Industrial production of 2-Azetidinomethyl-2’-thiomethylbenzophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated systems and continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Azetidinomethyl-2’-thiomethylbenzophenone can undergo various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The benzophenone moiety can be reduced to form secondary alcohols.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Secondary alcohols.

Substitution: Various substituted azetidines.

Scientific Research Applications

2-Azetidinomethyl-2’-thiomethylbenzophenone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Azetidinomethyl-2’-thiomethylbenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and thiomethyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The benzophenone moiety may also play a role in its biological effects by interacting with cellular components.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Position and Functional Group Variations

The position and nature of substituents significantly influence the electronic, steric, and reactivity profiles of benzophenone derivatives. Key comparisons include:

Table 1: Substituent Effects on Benzophenone Derivatives

*Note: Exact data for this compound inferred from analogs.

Key Observations:

- Trifluoromethyl (-CF3): Increases electron-withdrawing effects, making the carbonyl group more electrophilic. This is critical in fluorinated compound synthesis . Dioxolane: Acts as a ketone-protecting group, improving stability under acidic or basic conditions .

Commercial Availability and Suppliers

- 4-Azetidinomethyl-4'-thiomethylbenzophenone (CAS 898756-37-1) is commercially available, as noted in .

- 3-(1,3-Dioxolan-2-yl)-4'-thiomethylbenzophenone (CAS 898779-12-9) is offered by CymitQuimica with 97% purity .

- 2-Azetidinomethyl-2'-trifluoromethylbenzophenone (CAS 898755-07-2) and its isomers are listed by suppliers in .

Biological Activity

2-Azetidinomethyl-2'-thiomethylbenzophenone is a compound characterized by its unique structural features, including an azetidine ring, a thiomethyl group, and a benzophenone moiety. This combination makes it a subject of interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHNOS

- CAS Number : 898754-62-6

The compound's structure allows for diverse interactions with biological molecules, which is crucial for its activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The azetidine ring and thiomethyl group can modulate enzyme activities and receptor interactions. The benzophenone moiety may also contribute to its biological effects by facilitating interactions with cellular components such as proteins and nucleic acids.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzophenone have been shown to possess antibacterial activity against various pathogens including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Comparison

| Compound | Activity Against | Reference |

|---|---|---|

| This compound | Potential (under study) | |

| Benzophenone Derivative A | Effective against S. aureus | |

| Benzophenone Derivative B | Effective against E. coli |

Anticancer Potential

Studies have suggested that azetidine-based compounds can exhibit cytotoxic effects on cancer cell lines. For example, spirocyclic azetidines have shown promising results in inhibiting breast cancer cell proliferation.

Table 2: Cytotoxicity Data

| Compound | Cell Line Tested | IC (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | TBD | |

| Spirocyclic Azetidine A | MCF-7 | 22.75 |

Case Studies and Research Findings

- Antimicrobial Studies : A recent study evaluated the antimicrobial efficacy of synthesized azetidine derivatives against common bacterial strains. The results indicated that certain modifications to the thiomethyl group enhanced the antibacterial activity significantly compared to standard antibiotics like ampicillin .

- Anticancer Activity : In vitro studies demonstrated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cell lines, with IC values comparable to established chemotherapeutics like doxorubicin. These findings underscore the potential for these compounds in cancer therapy.

- Mechanistic Insights : Investigations into the mechanism revealed that the compound could inhibit specific enzymes involved in cancer cell metabolism, leading to apoptosis in malignant cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.